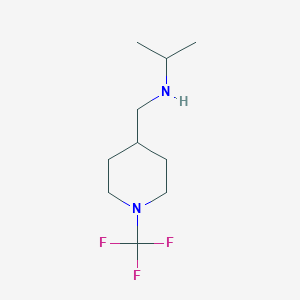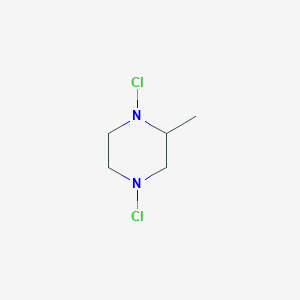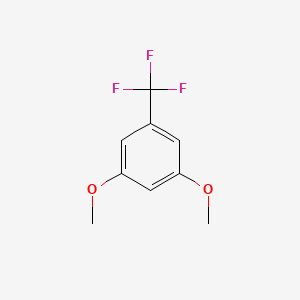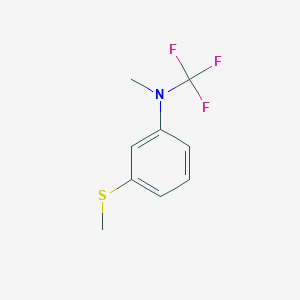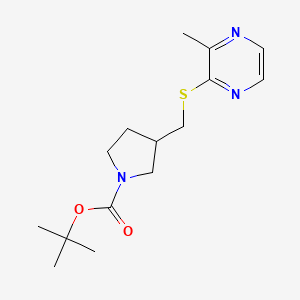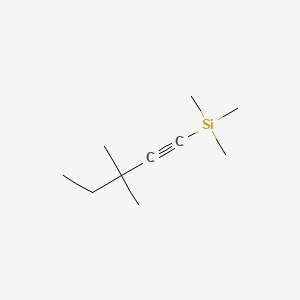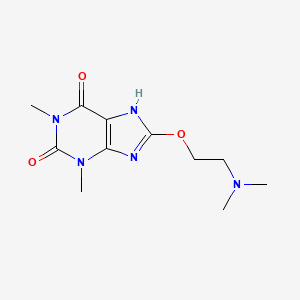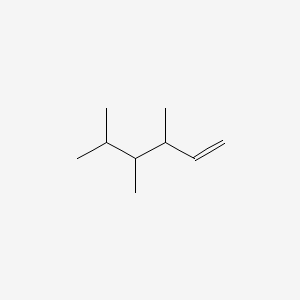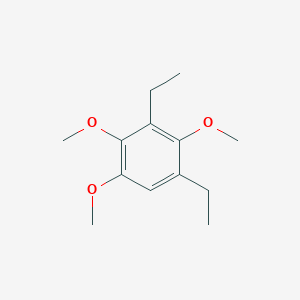
1,3-Diethyl-2,4,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-2,4,5-trimethoxybenzene is an organic compound belonging to the class of aromatic ethers It is characterized by the presence of three methoxy groups (-OCH₃) and two ethyl groups (-C₂H₅) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2,4,5-trimethoxybenzene typically involves the alkylation of 2,4,5-trimethoxybenzene with ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and ethyl bromide (C₂H₅Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl-2,4,5-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups activate the benzene ring towards further substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of 1,3-diethyl-2,4,5-trimethoxycyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Diethyl-2,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-2,4,5-trimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the ethyl groups, making it less hydrophobic.
1,3-Diethyl-2,4,6-trimethoxybenzene: Similar structure but different substitution pattern on the benzene ring.
2,4,5-Trimethoxybenzaldehyde: Contains an aldehyde group instead of ethyl groups.
Uniqueness
1,3-Diethyl-2,4,5-trimethoxybenzene is unique due to the specific positioning of its ethyl and methoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
618360-29-5 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,3-diethyl-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-6-9-8-11(14-3)13(16-5)10(7-2)12(9)15-4/h8H,6-7H2,1-5H3 |
Clave InChI |
YANODTNHALHREM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1OC)CC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


